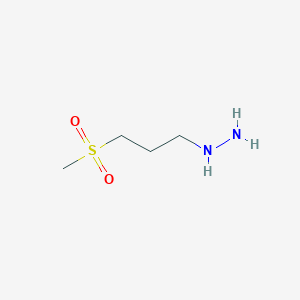
(3-(Methylsulfonyl)propyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(メチルスルホニル)プロピル)ヒドラジンは、分子式C4H12N2O2Sを持つ有機化合物です。これは、プロピル鎖にメチルスルホニル基が結合したヒドラジン誘導体です。
準備方法
合成ルートと反応条件
(3-(メチルスルホニル)プロピル)ヒドラジンの合成は、通常、3-クロロプロピルメチルスルホンとヒドラジン水和物の反応を伴います。反応は、エタノールまたはメタノールなどの適切な溶媒中で還流条件下で行われます。一般的な反応スキームは以下のとおりです。
3-クロロプロピルメチルスルホン+ヒドラジン水和物→(3-(メチルスルホニル)プロピル)ヒドラジン+HCl
工業的生産方法
(3-(メチルスルホニル)プロピル)ヒドラジンの工業的生産方法は、同様の合成ルートを使用する可能性がありますが、大規模生産に合わせて最適化されています。これには、連続フローリアクター、効率的な混合、および温度制御の使用が含まれ、最終製品の高い収率と純度が保証されます。
化学反応の分析
反応の種類
(3-(メチルスルホニル)プロピル)ヒドラジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: 還元反応は、スルホン基をスルフィドに変換できます。
置換: 求核置換反応は、ヒドラジン部分で発生する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)と過マンガン酸カリウム(KMnO4)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: ハロアルカンまたはアシルクロリドなどの試薬を置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される一方、還元によりスルフィドが生成されます。
科学研究における用途
化学
化学では、(3-(メチルスルホニル)プロピル)ヒドラジンは、より複雑な分子の合成のための構成ブロックとして使用されます。その反応性は、新しい材料や触媒の開発において貴重です。
生物学
生物学的研究では、この化合物は、生化学プローブとしての可能性について研究されています。それは、生体分子と共有結合を形成する能力のために、酵素機構とタンパク質相互作用を調査するために使用できます。
医学
医学では、(3-(メチルスルホニル)プロピル)ヒドラジンは、潜在的な治療用途について調査されています。それは、抗菌または抗癌特性を持つ医薬品の合成のための前駆体として役立つ可能性があります。
産業
産業部門では、この化合物は、特殊化学品の生産に、および農薬や染料の合成における中間体として使用されます。
科学的研究の応用
Chemistry
In chemistry, (3-(Methylsulfonyl)propyl)hydrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
(3-(メチルスルホニル)プロピル)ヒドラジンの作用機序は、酵素やタンパク質などの分子標的との相互作用を伴います。ヒドラジン部分は、これらの標的の求核部位と共有結合を形成し、その活性の阻害または修飾につながる可能性があります。メチルスルホニル基は、特定の生体分子に対する化合物の反応性と特異性を高めます。
類似化合物の比較
類似化合物
フェニルヒドラジン: メチルスルホニル基ではなくフェニル基を持つ別のヒドラジン誘導体。
4-ヒドラジノ安息香酸: 安息香酸構造にヒドラジン部分が結合しています。
オキサリルジヒドラジド: オキサリル骨格に2つのヒドラジン基が結合しています。
独自性
(3-(メチルスルホニル)プロピル)ヒドラジンは、メチルスルホニル基の存在により独特です。これは、独特の化学的性質と反応性を付与します。これは、複雑な有機分子の合成や生化学研究など、選択的な反応性が求められる用途で特に役立ちます。
類似化合物との比較
Similar Compounds
Phenylhydrazine: Another hydrazine derivative with a phenyl group instead of a methylsulfonyl group.
4-Hydrazinobenzoic acid: Contains a hydrazine moiety attached to a benzoic acid structure.
Oxalyldihydrazide: Features two hydrazine groups attached to an oxalyl backbone.
Uniqueness
(3-(Methylsulfonyl)propyl)hydrazine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where selective reactivity is required, such as in the synthesis of complex organic molecules and in biochemical research.
生物活性
(3-(Methylsulfonyl)propyl)hydrazine is a hydrazine derivative with potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies, focusing on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its chemical formula C5H12N2O2S. The presence of the methylsulfonyl group is significant for its biological interactions and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : Studies have shown that hydrazine derivatives can act as inhibitors for several enzymes, including aldehyde reductase (AKR1C3), which is involved in steroid metabolism and drug metabolism. The compound exhibits varying degrees of inhibitory potency against AKR1C3, with reported IC50 values indicating a potential for selective inhibition .
- Antimicrobial Activity : Some hydrazine derivatives have demonstrated antimicrobial properties, particularly against bacterial strains such as Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Study 1: AKR1C3 Inhibition
In a comparative study, this compound was evaluated alongside other sulfonamide derivatives. It showed a notable decrease in potency when modifications were made to the methylsulfonyl group, indicating the importance of this moiety for maintaining inhibitory activity against AKR1C3. The selectivity was significantly enhanced in some analogues, suggesting potential for targeted therapeutic applications .
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial effects of this compound against various bacterial strains. The compound displayed effective inhibition against MRSA, with MIC values indicating strong antibacterial properties. This suggests its potential use in treating infections caused by resistant strains .
特性
CAS番号 |
887591-96-0 |
|---|---|
分子式 |
C4H12N2O2S |
分子量 |
152.22 g/mol |
IUPAC名 |
3-methylsulfonylpropylhydrazine |
InChI |
InChI=1S/C4H12N2O2S/c1-9(7,8)4-2-3-6-5/h6H,2-5H2,1H3 |
InChIキー |
ZQJQZDHBEXECJD-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCCNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















